molecular formula C18H15F3N2O2 B2563610 2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide CAS No. 1219844-39-9

2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2563610
CAS No.: 1219844-39-9
M. Wt: 348.325
InChI Key: DGYUWVZZIDDPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring an indole core linked to a substituted phenyl ring via an acetamide bridge. The methoxy and trifluoromethyl groups on the phenyl ring enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in targeting inflammation or oncology-related pathways. Its structural complexity necessitates careful comparison with analogs to elucidate structure-activity relationships (SAR) .

Properties

IUPAC Name

2-indol-1-yl-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-25-16-7-6-13(18(19,20)21)10-14(16)22-17(24)11-23-9-8-12-4-2-3-5-15(12)23/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYUWVZZIDDPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation Reaction: The indole derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the acetamide group.

    Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Structural Representation

The structural representation of the compound can be summarized as follows:

2 1H indol 1 yl N 2 methoxy 5 trifluoromethyl phenyl acetamide\text{2 1H indol 1 yl N 2 methoxy 5 trifluoromethyl phenyl acetamide}

This structure indicates the presence of functional groups that are crucial for its biological activity.

Medicinal Chemistry

Anticancer Activity : Research indicates that indole derivatives often exhibit anticancer properties. For instance, compounds similar to 2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide have been studied for their ability to induce apoptosis in cancer cells. A study demonstrated that related indole derivatives showed significant growth inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties : Compounds containing indole structures have been reported to possess antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication pathways. Preliminary findings suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria .

Neuroscience

Neuroprotective Effects : Indole derivatives are also being investigated for their neuroprotective properties. Some studies have indicated that these compounds can modulate neurotransmitter systems and may offer protective effects against neurodegenerative diseases . This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.

Pharmacology

Drug Development : The unique structural features of this compound make it a candidate for further development as a pharmaceutical agent. Its ability to interact with various biological targets is being explored through molecular docking studies, which aim to predict the binding affinity of the compound to specific receptors .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesFindings
Anticancer Induces apoptosis in cancer cells; significant growth inhibition observed.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; mechanism involves disruption of cell wall synthesis.
Neuroprotective Modulates neurotransmitter systems; potential protective effects against neurodegeneration.

Case Study Example

A notable study published in ACS Omega investigated the anticancer properties of indole derivatives similar to this compound. The research focused on the compound's ability to inhibit cell proliferation in multiple cancer cell lines, demonstrating a promising therapeutic index and low toxicity profiles compared to existing treatments .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Acetamides

N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)
  • Key Features : Incorporates a sulfonamide group and 4-chlorobenzoyl substitution on the indole.
  • Synthesis : Automated HPLC purification yielded 37%, lower than other indole derivatives, likely due to steric hindrance from the sulfonamide group .
  • SAR : The sulfonamide moiety may enhance binding to sulfhydryl-rich enzyme pockets, but the 4-chlorobenzoyl group could reduce solubility compared to the methoxy-trifluoromethyl analog.
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
  • Key Features : Ethyl substitution at the indole N1 and a 4-methoxyphenyl acetamide.
  • Structural Impact : Crystallographic data revealed planar indole-acetamide alignment, favoring π-π stacking interactions. The ethyl group may increase metabolic lability compared to the trifluoromethyl group in the target compound .

Non-Indole Acetamide Derivatives

2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Nitrophenyl)Acetamide (B1)
  • Key Features: Phenolic ether linkage and nitro group.
  • Optical Properties: Exhibits strong UV absorption due to the nitro group, useful in photostability studies.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(Trifluoromethyl)Phenyl)Acetamide (Compound 13)
  • Key Features : Benzothiazole core with dual trifluoromethyl groups.
  • Synthesis : Microwave-assisted synthesis achieved only 19% yield, indicating challenges in coupling bulky substituents .
  • SAR : The benzothiazole heterocycle may enhance kinase inhibition, but dual trifluoromethyl groups could overly increase hydrophobicity, reducing bioavailability compared to the target compound .

Substituent Effects on Pharmacokinetic Properties

Trifluoromethyl Positioning
  • Target Compound : The 5-trifluoromethyl group on the phenyl ring balances lipophilicity and electronic effects, improving membrane permeability.
  • Analog (I-1) : 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a pyridinyl-trifluoromethyl group, achieving 78% synthesis yield via DMF-mediated coupling. The thioether linkage may confer oxidative instability compared to the acetamide bridge .
Methoxy vs. Halogen Substitutions
  • Methoxy Group : Enhances metabolic stability through steric shielding of the acetamide bond.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is part of a broader class of indole derivatives, which are known for their diverse biological activities. This particular compound has garnered attention due to its potential therapeutic applications, particularly in oncology and vascular biology.

Chemical Structure

The molecular formula of the compound is C19H18F3N3O3C_{19}H_{18}F_3N_3O_3, with a molecular weight of approximately 393.37 g/mol. The structure features an indole moiety, which is often associated with bioactivity, and a trifluoromethyl group that may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that indole derivatives can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has been explored in several studies.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of indole derivatives. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it exhibited IC50 values comparable to established anticancer agents like sunitinib in specific assays targeting human tumor cell lines such as leukemia (HL-60), colon (HCT-15), and renal (UO-31) cells .

Cell Line IC50 (µM) Reference Compound
HL-6010.32Sunitinib
HCT-156.62Sunitinib
UO-317.69Sunitinib

The mechanism behind the anticancer activity appears to involve the inhibition of key signaling pathways associated with tumor growth and angiogenesis. Specifically, the compound has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in tumor angiogenesis . Molecular docking studies suggest that the compound binds effectively to the VEGFR-2 active site, disrupting its function.

Case Studies

Several case studies have documented the effects of similar indole derivatives on cancer cells:

  • Indole Derivatives in Cancer Therapy : A study demonstrated that derivatives with modifications on the indole ring significantly inhibited tumor growth in xenograft models, supporting their potential as therapeutic agents .
  • VEGFR-2 Inhibition : Another investigation focused on the inhibition of VEGFR-2 by indole-based compounds, revealing IC50 values as low as 0.034 µM for some derivatives, indicating potent activity against endothelial cells involved in tumor vascularization .

Additional Biological Activities

Beyond anticancer properties, indole derivatives have shown promise in other areas:

  • Antimicrobial Activity : Compounds similar to this compound have been reported to possess antimicrobial properties, making them candidates for treating infections .
  • Anti-inflammatory Effects : Certain indole derivatives have also been linked to anti-inflammatory activities, which could be beneficial in managing conditions characterized by chronic inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.